![molecular formula C16H17N5O3S B2767152 N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958561-68-7](/img/no-structure.png)

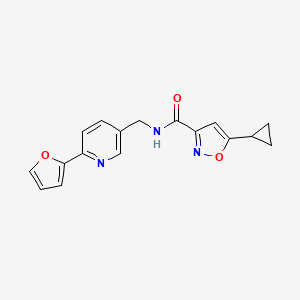

N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study by Berest et al. (2011) explored the synthesis and biological activity of novel compounds related to N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide. The compounds showed significant in vitro anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Anticonvulsant Activity

- Research conducted by Bunyatyan et al. (2020) revealed that similar compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Antimicrobial and Mosquito Larvicidal Activity

- A study by Rajanarendar et al. (2010) on closely related compounds demonstrated good antibacterial and antifungal activity, as well as mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).

Antitumor Evaluation

- Mohamed et al. (2016) evaluated the antitumor efficacy of similar compounds in various cancer cell lines, finding extensive-spectrum antitumor efficiency in multiple tumor subpanels (Mohamed et al., 2016).

Anticancer and Antimicrobial Agents

- A study by Antypenko et al. (2016) explored the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. The compounds exhibited significant activity against various human tumor cell lines and some bacterial strains (Antypenko et al., 2016).

Antiviral Activity

- Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives, some of which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide are currently unknown. This compound is a derivative of imidazole , which is known to interact with a broad range of targets due to its versatile chemical and biological properties

Mode of Action

Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mode of action of this compound would depend on its interaction with its yet-to-be-identified targets.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Given the broad range of activities exhibited by imidazole derivatives , it’s likely that this compound could affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability would be influenced by these properties. As a derivative of imidazole, it’s likely to be soluble in water and other polar solvents , which could potentially enhance its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives , this compound could potentially have a wide range of effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperatures and pressures . It may decompose at high temperatures, releasing ammonia and nitrogen gases . Therefore, it should be stored in a cool, dry, well-ventilated place away from oxidizing agents and combustible materials .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with N-(2-aminoethyl)acetamide followed by acetylation of the resulting product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "N-(2-aminoethyl)acetamide", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid (1.0 g) and N-(2-aminoethyl)acetamide (1.2 g) in methanol (20 mL) and add sodium bicarbonate (0.5 g). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product in acetic anhydride (10 mL) and pyridine (5 mL) and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stir for an additional 30 minutes.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol (10 mL) and hydrochloric acid (1 M, 10 mL) and stir at room temperature for 2 hours.", "Step 8: Neutralize the reaction by adding sodium hydroxide solution (1 M) until the pH reaches 7-8.", "Step 9: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product." ] } | |

Numéro CAS |

958561-68-7 |

Formule moléculaire |

C16H17N5O3S |

Poids moléculaire |

359.4 |

Nom IUPAC |

N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23) |

Clé InChI |

LYQNNGGNAMZGFI-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2767070.png)

![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)